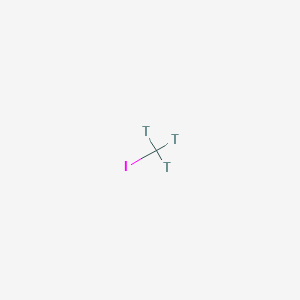

Iodo(tritritio)methane

Description

Historical Trajectory of Tritium (B154650) Labeling in Organic Chemistry

The use of tritium in labeling organic compounds has a rich history, evolving from early, less specific methods to highly sophisticated and targeted approaches. Initially, techniques such as exposure of organic compounds to tritium gas, known as the Wilzbach method, provided a means for random tritium incorporation. nih.gov However, the lack of specificity in these early methods often led to difficulties in determining the exact position of the tritium label and could result in unstable labeling.

Over the past several decades, significant advancements have been made in tritium labeling methodologies. mdpi.com These include catalytic hydrogen-isotope exchange reactions, where a hydrogen atom in a specific position on a molecule is replaced with a tritium atom, often directed by a functional group and mediated by a metal catalyst. dtu.dk The development of tritiated building blocks, such as tritiated water, sodium borotritide, and crucially, tritiated methyl iodide, marked a significant leap forward, allowing for the precise and high-yield introduction of tritium into specific molecular sites. mdpi.com This evolution has been driven by the need for radiolabeled compounds with high specific activity and metabolic stability for use in sensitive biomedical research. mdpi.com

Significance of Tritiated Methyl Iodide as a Versatile Labeling Reagent

Tritiated methyl iodide, and specifically iodo(tritritio)methane, is one of the most common and versatile building blocks for the introduction of a tritiated methyl group into organic molecules. mdpi.com Its significance stems from the methyl group being a common structural motif in a vast number of biologically active compounds. The carbon-tritium bond is also relatively stable, which is a crucial attribute for in vivo studies. mdpi.com

The utility of this compound lies in its reactivity as a methylating agent. It readily reacts with a variety of nucleophiles, including amines, phenols, and thiols, to introduce a tritiomethyl (-C³H₃) group. This allows for the radiolabeling of a wide range of pharmaceuticals, natural products, and other molecules of biological interest. The high specific activity achievable with this compound is a key advantage, as it enables the detection and quantification of the labeled molecule at very low concentrations, which is often a requirement for receptor binding assays and pharmacokinetic studies. mdpi.comresearchgate.net

A general synthesis for producing very high specific activity tritiomethyl iodide involves the tritiodehalogenation of a trichloromethyl ether precursor, followed by cleavage with hydroiodic acid to liberate the desired this compound. psu.edu This method allows for the production of the reagent with a specific activity of up to 68.8 Ci/mmol. psu.edu The availability of such high specific activity reagents is critical for sensitive bioassays.

Scope and Research Imperatives for this compound Studies

The primary research focus for this compound has been on its synthesis and application as a radiolabeling reagent. The development of synthetic routes that are efficient, scalable, and produce high specific activity this compound remains an important area of investigation. psu.edu Furthermore, expanding the scope of its application to new classes of molecules and developing milder reaction conditions for its use with sensitive substrates are ongoing research imperatives.

While much of the research has been application-driven, there is a need for more fundamental studies on the properties of this compound itself. Detailed investigations into its stability under various storage and reaction conditions, as well as a deeper understanding of its reactivity and kinetic isotope effects in comparison to other methylating agents, would be of significant value to the radiochemical community. Such studies would allow for more precise control over labeling reactions and a better interpretation of data from experiments using molecules labeled with this reagent.

The use of this compound as a precursor for other radiolabeled synthons is another area of active research. For instance, it can be used to generate other tritiated reagents, thereby expanding the toolkit available for radiochemists. As the demand for more complex and specifically labeled molecules grows, particularly in the context of drug discovery and development, the importance of foundational reagents like this compound is set to increase.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C³H₃I | nih.gov |

| Molecular Weight | 147.963 g/mol | nih.gov |

| Exact Mass | 147.95262 Da | nih.gov |

| InChI | InChI=1S/CH3I/c1-2/h1H3/i1T3 | nih.gov |

| InChIKey | INQOMBQAUSQDDS-RLXJOQACSA-N | nih.gov |

| SMILES | [3H]C([3H])([3H])I | nih.gov |

| XLogP3 | 1.5 | nih.gov |

Reported Synthesis and Application Data for High Specific Activity Tritiomethyl Iodide

| Parameter | Details | Source |

| Synthetic Precursor | Trichloromethyl biphenyl-4-yl ether | psu.edu |

| Key Reaction Step | Tritiodehalogenation with tritium gas over Pd/C | psu.edu |

| Liberation of Product | Reaction with hydroiodic acid | psu.edu |

| Achieved Specific Activity | 68.8 Ci/mmol | psu.edu |

| Example Application | Alkylation of N-methylbenzylamine | psu.edu |

| Product of Application | [³H]-N,N-Dimethylbenzylamine | psu.edu |

| Analytical Confirmation | ³H NMR Spectroscopy | psu.edu |

Structure

3D Structure

Properties

Molecular Formula |

CH3I |

|---|---|

Molecular Weight |

147.963 g/mol |

IUPAC Name |

iodo(tritritio)methane |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1T3 |

InChI Key |

INQOMBQAUSQDDS-RLXJOQACSA-N |

SMILES |

CI |

Isomeric SMILES |

[3H]C([3H])([3H])I |

Canonical SMILES |

CI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Iodo Tritritio Methane

Direct Tritiation Approaches for Methyl Iodide Precursors

The synthesis of iodo(tritritio)methane relies on the efficient incorporation of tritium (B154650) into a one-carbon precursor, which is subsequently converted to the final product. Several direct tritiation strategies have been developed, each employing different mechanisms to achieve high levels of tritium incorporation.

Catalytic tritium-halogen exchange, also known as tritiodehalogenation, is a powerful method for introducing tritium by replacing a halogen atom with a tritium atom. A notable application of this mechanism for synthesizing this compound involves a multi-step process starting from a highly halogenated precursor. researcher.life

A general and effective synthesis for producing this compound of very high specific activity has been developed using trichloromethyl biphenyl-4-yl ether as a key precursor. researcher.life In this process, the precursor undergoes tritio-dehalogenation with tritium gas (T₂) over a palladium on carbon (Pd/C) catalyst. This step replaces the three chlorine atoms with tritium, yielding the corresponding tritiomethyl biphenyl-4-yl ether with high isotopic incorporation. The subsequent reaction of this tritiated intermediate with hydroiodic acid effectively cleaves the ether bond, liberating this compound quantitatively. researcher.life This strategic use of a precursor containing a trihalomethyl group ensures that three tritium atoms are incorporated, maximizing the potential specific activity. nih.gov The specificity of the labeling in the intermediate ether and the final product has been confirmed by ³H NMR spectroscopy. researcher.life

| Step | Precursor | Reagents | Intermediate/Product | Key Outcome |

|---|---|---|---|---|

| 1 | Trichloromethyl biphenyl-4-yl ether | Tritium gas (T₂), Pd/C catalyst, Ethyl acetate | Tritiomethyl biphenyl-4-yl ether | High specific activity tritiated intermediate |

| 2 | Tritiomethyl biphenyl-4-yl ether | Hydroiodic acid (HI) | This compound (CT₃I) | Quantitative liberation of the final product |

Reductive tritiation involves the use of a tritium-containing reducing agent to convert a functional group in a precursor molecule, thereby incorporating tritium. This approach has been successfully applied to the synthesis of tritiated methyl iodide from an oxygenated one-carbon precursor.

One established method involves the reduction of methyl formate (B1220265) using tritiated lithium borohydride (B1222165) (LiBT₄). acs.org The resulting tritiated intermediate is then treated with hydriodic acid, which converts the tritiated methanol (B129727) derivative into this compound. This synthesis pathway was reported to achieve a high radiochemical yield of 78%. acs.org The use of powerful tritiated hydrides, such as lithium borotritide or lithium aluminum tritide, is a common technique for introducing tritium into molecules. vitrax.comdtu.dk

| Step | Precursor | Reagents | Product | Reported Radiochemical Yield |

|---|---|---|---|---|

| 1 | Methyl formate | Tritiated lithium borohydride (LiB³H₄) | This compound (CT₃I) | 78% |

| 2 | Reaction product from Step 1 | Hydriodic acid (HI) |

Direct hydrogen-tritium exchange (HIE) is one of the most significant advancements in tritium chemistry, allowing for the replacement of hydrogen atoms in a substrate with tritium without altering the core chemical structure. nih.govopenmedscience.com This process is typically facilitated by a metal catalyst, with iridium and rhodium complexes being particularly effective. nih.govresearchgate.netnih.gov

While direct HIE on methane (B114726) or methyl iodide to produce this compound in a single step is not a standard synthetic route due to challenges in controlling the degree of exchange and potential side reactions, the underlying principles are fundamental. Studies on analogous systems demonstrate the feasibility of such exchanges. For instance, in the case of co-adsorbed deuterium (B1214612) and normal methyl iodide on a platinum surface, heating yields a distribution of deuterated methane products, which is characteristic of catalytic exchange reactions. quora.com These specialized processes highlight the potential for direct exchange on the C-H bonds of methane derivatives under specific catalytic conditions, typically involving heterogeneous or homogeneous catalysts and a tritium source like tritium gas. dtu.dkresearchgate.net

Precursor Design and Synthesis for Optimal this compound Production

The choice and design of the precursor are paramount for the successful synthesis of this compound, directly influencing the specific activity, yield, and purity of the final product. openmedscience.com An ideal precursor should be readily synthesized and facilitate efficient, high-level incorporation of tritium at the desired position.

For achieving the highest possible specific activity, precursors that allow for the introduction of multiple tritium atoms from a halogenated starting material are preferred. The use of trichloromethyl biphenyl-4-yl ether is an excellent example of strategic precursor design. researcher.life Its synthesis from the corresponding acid chloride provides a stable substrate where the three chlorine atoms can be cleanly exchanged for tritium atoms via catalytic tritiodehalogenation.

Alternatively, oxygenated precursors like methyl formate are suitable for reductive tritiation strategies. acs.org Other potential precursors include iodoform (triiodomethane, CHI₃), which could theoretically undergo tritium-halogen exchange to replace the iodine atoms with tritium. wikipedia.org For the synthesis of mono-tritiated methyl iodide (CH₂TI), precursors such as chloromethyl p-phenylbenzoate have been designed for selective tritio-dehalogenation followed by cleavage to release the product. iaea.org

| Precursor | Synthetic Method | Target Product | Key Advantage | Reference |

|---|---|---|---|---|

| Trichloromethyl biphenyl-4-yl ether | Catalytic Tritium-Halogen Exchange | CT₃I | Enables very high specific activity | researcher.life |

| Methyl formate | Reductive Tritiation | CT₃I | High radiochemical yield | acs.org |

| Chloromethyl p-phenylbenzoate | Catalytic Tritium-Halogen Exchange | CH₂TI | Efficient synthesis of mono-tritiated product | iaea.org |

| Iodoform (CHI₃) | (Potential) Tritium-Halogen Exchange | CT₃I | Directly contains the C-I bond | wikipedia.org |

Optimization of Radiochemical Yields and Specific Activity in Tritium Labeling

A primary goal in the synthesis of this compound is to maximize both the radiochemical yield and the specific activity. Specific activity, measured in Curies per millimole (Ci/mmol), is a measure of the radioactivity per amount of substance and is critical for applications requiring high sensitivity.

The theoretical maximum specific activity for a molecule is determined by the number of tritium atoms it contains, with each tritium atom contributing approximately 28.76 Ci/mmol. Therefore, for this compound (CT₃I), the theoretical maximum specific activity is approximately 86.3 Ci/mmol. Syntheses using pertritiated methyl iodide have achieved specific activities as high as 94 Ci/mmol, a value that approaches the theoretical maximum and may reflect some non-specific exchange or measurement variance. researchgate.net The method involving the tritiodehalogenation of trichloromethyl biphenyl-4-yl ether was specifically designed to produce a product with very high specific activity. researcher.life

Radiochemical yield is optimized by carefully controlling reaction conditions such as temperature, pressure, reaction time, and the choice of catalyst and solvent. The reductive tritiation of methyl formate, for example, has been optimized to provide a 78% radiochemical yield. acs.org The final cleavage of the tritiomethyl ether precursor with hydroiodic acid is reported to be quantitative, ensuring that the high specific activity of the intermediate is carried over to the final product without loss. researcher.lifeosti.gov

| Compound/Method | Reported Specific Activity | Number of Tritium Atoms | Theoretical Max. Specific Activity (Ci/mmol) | Reference |

|---|---|---|---|---|

| This compound (CT₃I) | Very high | 3 | ~86.3 | researcher.life |

| [³H]-Chlorisondamine (via CT₃I) | 94 Ci/mmol | 3 | ~86.3 | researchgate.net |

| Maleimide derivative (via [³H]-methyl nosylate) | >75 Ci/mmol | 3 | ~86.3 | nih.gov |

Purification Techniques for High Purity this compound in Radiochemistry

Achieving high radiochemical purity is essential for ensuring that the reactivity and biological activity observed are due to the labeled compound and not impurities. Given that this compound is a volatile substance, purification methods must be chosen accordingly. wikipedia.orgmhlw.go.jp

Distillation is a common method for purifying volatile liquids like methyl iodide. stackexchange.com In radiochemical syntheses, this can be performed in a closed vacuum-line system to transfer the volatile CT₃I away from non-volatile precursors, reagents, and byproducts. acs.orgosti.gov

Gas Chromatography (GC) is a highly effective technique for both the analysis and purification of methyl iodide. inl.gov Various GC setups using different columns and detectors, such as Flame Ionization Detectors (FID) or Electron Capture Detectors (ECD), are employed to separate methyl iodide from other components. cdc.govkeikaventures.comnih.gov For preparative work, the desired fraction corresponding to CT₃I can be collected as it elutes from the column.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a radioactivity detector (Radio-HPLC), is the standard method for assessing the radiochemical purity of the final product. researcher.lifevitrax.com This technique confirms that the radioactivity co-elutes with the non-radioactive standard of the target compound, providing a reliable measure of purity. researcher.life

Handling and Containment Protocols for Tritiated Reagents in Synthetic Labs

The use of tritiated reagents, such as this compound, in synthetic laboratories necessitates stringent handling and containment protocols to ensure the safety of personnel and prevent environmental contamination. Tritium (³H) is a low-energy beta emitter, and while it does not pose an external radiation hazard as the beta particles cannot penetrate the skin, internal exposure through inhalation, ingestion, or absorption is a significant concern. osti.gov Therefore, all operations involving tritiated compounds must be conducted with meticulous care within specially designated and controlled environments.

A fundamental requirement is the establishment of a dedicated area for working with tritium, clearly marked with appropriate radiation warning signs. rsc.org Access to this area should be restricted to trained personnel only. Work surfaces, such as benchtops and the interior of fume hoods, should be made of non-porous and easily decontaminable materials like stainless steel. rsc.org To confine potential contamination, it is standard practice to use spill trays and absorbent bench coverings. vitrax.com

All manipulations of volatile tritiated compounds or reactions that may generate tritiated vapors must be performed within a certified fume hood or a glove box to ensure adequate ventilation and containment. rsc.orgmdpi.com The exhaust from these containment systems may need to be passed through traps to capture any released tritium, thereby minimizing environmental discharge. osti.gov

Personal Protective Equipment (PPE) is mandatory for all personnel handling tritiated reagents. This includes, at a minimum, a lab coat, safety glasses, and disposable gloves. vitrax.comacs.org Due to the ability of many tritium compounds to readily penetrate standard latex or nitrile gloves, it is often recommended to wear double gloves and to change the outer pair frequently, for instance, every 20 to 30 minutes. acs.orgchemicalbook.com For procedures with a higher risk of aerosol generation, respiratory protection may also be required. rsc.org

Regular and thorough monitoring for contamination is a critical component of safe handling protocols. Since the low-energy beta radiation from tritium cannot be detected by standard Geiger counters, wipe tests are the primary method for surface monitoring. osti.goviaea.org Swabs are taken from work surfaces, equipment, and floors and then analyzed using a liquid scintillation counter to detect any removable contamination. osti.govchemicalbook.com A consistent monitoring schedule, including after each use of a tritiated substance, is essential. osti.gov Personnel who work with significant quantities of tritium may also be required to submit periodic urine samples for bioassay to monitor for any internal uptake. vitrax.comchemicalbook.com

Proper waste management is crucial to prevent the spread of contamination. All solid and liquid waste containing tritium must be segregated from non-radioactive and other radioactive waste streams. osti.gov Waste should be stored in clearly labeled, sealed, and leak-proof containers. vitrax.com It is also important to note that tritium can diffuse through some plastic containers over time; therefore, secondary containment is often advised, especially for long-term storage. osti.govchemicalbook.com

Strict personal hygiene practices must be observed. Eating, drinking, smoking, and the application of cosmetics are strictly prohibited in the designated tritium handling area to prevent ingestion of radioactive material. rsc.orgacs.org Hands should be washed thoroughly after handling tritiated compounds and before leaving the laboratory. iaea.org

Interactive Data Table: Key Handling and Containment Protocols

| Protocol Category | Specific Requirement | Rationale |

| Work Area | Designated and clearly labeled tritium use area. | Prevents cross-contamination and limits exposure. rsc.org |

| Fume hoods or glove boxes for volatile compounds. | Contains radioactive vapors and prevents inhalation. rsc.orgmdpi.com | |

| Stainless steel or other non-porous work surfaces. | Facilitates easy decontamination. rsc.org | |

| PPE | Double gloving with frequent changes. | Minimizes skin absorption as tritium can penetrate single gloves. acs.orgchemicalbook.com |

| Lab coat, safety glasses, and other appropriate gear. | Protects against splashes and contamination of personal clothing. rsc.org | |

| Monitoring | Regular wipe tests with liquid scintillation counting. | Detects surface contamination not identifiable by survey meters. osti.goviaea.org |

| Urine bioassays for personnel. | Monitors for internal exposure to tritium. vitrax.comchemicalbook.com | |

| Waste Disposal | Segregation of tritiated waste. | Ensures proper disposal and prevents mixing with other waste types. osti.gov |

| Use of sealed, leak-proof, and clearly labeled containers. | Prevents leakage and environmental release. vitrax.com | |

| Personal Hygiene | No eating, drinking, or smoking in the lab. | Prevents ingestion of radioactive materials. rsc.orgacs.org |

The synthesis of this compound (CT₃I) is a specialized area of radiochemistry focused on producing a high specific activity methylating agent for introducing the tritium label into a wide variety of organic molecules. Several advanced methodologies have been developed to achieve this, often aiming for high radiochemical yield and purity.

One established method involves the reduction of a suitable precursor with a tritiated reducing agent. For instance, methyl formate can be reduced using tritiated lithium borohydride (LiB³H₄). The resulting tritiated methanol is then treated with hydriodic acid to yield this compound. This method has been reported to produce the desired compound with a radiochemical yield of 78%. acs.org

Another sophisticated approach begins with the reaction of n-butyl lithium with carrier-free tritium gas (³H₂). This step forms a highly reactive tritiated intermediate. Subsequent reactions involving this intermediate can lead to the formation of the tritiated methyl group, which is then converted to this compound. For example, the intermediate can be used to generate [³H₃]methyl-3-(thiomethylphenyl)cyanamide, which involves the use of tritiated iodomethane (B122720) as a reagent. nih.gov A related synthesis starts with butyl lithium and chloromethyl pivalate (B1233124) to produce C³H₃I. researchgate.net

A distinct methodology utilizes the hydrogenolysis of a precursor molecule with tritium gas. A reported procedure for multi-tritiated methyl iodide involves the preparation of trichloromethylphenyl sulfide (B99878). The trichloromethyl group of this precursor is then subjected to hydrogenolysis in the presence of a palladium on carbon (Pd/C) catalyst and an organic base, using tritium gas instead of hydrogen or deuterium. This process generates the tri-tritiated methyl sulfide precursor. Upon heating this precursor with an excess of benzyl (B1604629) iodide, this compound is liberated and can be used directly for subsequent methylation reactions. nih.gov

Alkylation with pre-formed this compound is a common and direct technique for introducing a tritiated methyl group into a target molecule. vitrax.com This highlights the importance of having reliable and efficient methods for the synthesis of the this compound reagent itself.

While not involving tritium, analogous methods for producing other isotopically labeled methyl iodides can provide insights into potential synthetic routes. For example, the synthesis of [¹¹C]methyl iodide often involves the gas-phase iodination of [¹¹C]methane, which is produced from the reduction of [¹¹C]carbon dioxide. researchgate.net Such gas-phase techniques, if adapted for tritium, could offer a pathway to high specific activity this compound.

Interactive Data Table: Comparison of Synthetic Methodologies

| Synthetic Method | Precursors | Key Reagents | Reported Yield |

| Reduction of Methyl Formate | Methyl formate | Tritiated lithium borohydride, Hydriodic acid | 78% acs.org |

| From n-Butyl Lithium | n-Butyl lithium, Chloromethyl pivalate | Tritium gas (³H₂) | Not specified nih.govresearchgate.net |

| Hydrogenolysis | Trichloromethylphenyl sulfide | Tritium gas (³H₂), 10% Pd/C, Benzyl iodide | Not specified nih.gov |

Elucidating the Chemical Reactivity and Mechanistic Pathways of Iodo Tritritio Methane

Fundamental Reaction Types Involving Iodo(tritritio)methane

This compound (CT₃I), a tritiated isotopologue of iodomethane (B122720), serves as a valuable tool in mechanistic studies due to the significant isotopic effects associated with tritium (B154650). While its chemical behavior mirrors that of iodomethane, the replacement of protium (B1232500) with tritium allows for detailed investigation into reaction kinetics and pathways.

Nucleophilic Substitution Reactions (Sₙ2) with Tritiated Methyl Iodide

This compound, like its non-radioactive counterpart, is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. wikipedia.org The Sₙ2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group departs. libretexts.orglibretexts.org The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. scribd.comquora.com

The key features of the Sₙ2 reaction involving this compound are:

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the iodine atom. This trajectory is favored as it minimizes steric hindrance and avoids electrostatic repulsion from the electron-rich leaving group. libretexts.org

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, adopting a trigonal bipyramidal geometry. wikipedia.orgmasterorganicchemistry.com In this state, the bond to the incoming nucleophile is partially formed, and the bond to the iodide leaving group is partially broken.

Inversion of Configuration: A hallmark of the Sₙ2 mechanism is the Walden inversion, where the stereochemical configuration of the carbon center is inverted, much like an umbrella turning inside out in the wind. wikipedia.org

Substrate and Leaving Group: The small size of the tritiated methyl group results in minimal steric hindrance, making this compound highly reactive toward Sₙ2 displacement. wikipedia.org Furthermore, the iodide ion is an excellent leaving group due to its large size and the stability of the I⁻ anion.

Radical Pathways Initiated by this compound in Chemical Systems

This compound can serve as an initiator for radical chain reactions. This capability stems from the relative weakness of the carbon-iodine bond, which can undergo homolytic cleavage when subjected to energy in the form of heat or ultraviolet (UV) radiation. libretexts.org This cleavage generates a tritriomethyl radical (•CT₃) and an iodine radical (•I).

The general mechanism for a radical chain reaction initiated by this compound involves three key stages:

Initiation: The initial formation of radical species.

CT₃I + energy (hν/Δ) → •CT₃ + •I

Propagation: A series of steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. For example, the tritriomethyl radical could abstract a hydrogen atom from a substrate molecule (R-H).

•CT₃ + R-H → CT₃-H + •R

•R + CT₃I → R-I + •CT₃

Termination: The consumption of radicals, typically by their combination, which ends the chain reaction.

•CT₃ + •CT₃ → C₂T₆

•CT₃ + •I → CT₃I

•I + •I → I₂

The photolysis of methyl iodide is known to produce methyl radicals, which can then initiate further reactions. rsc.org Therefore, this compound is a useful source for generating tritriomethyl radicals to study radical kinetics and mechanisms. acs.orglibretexts.org

Metal-Catalyzed Coupling Reactions Utilizing Tritiated Methyl Iodide

Tritiated methyl iodide is a valuable reagent for introducing a tritiated methyl group (-CT₃) into organic molecules via metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for forming carbon-carbon bonds. nih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. researchgate.netnih.govberkeley.edu

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (such as Suzuki or Stille coupling) with this compound involves:

Oxidative Addition: The C-I bond of this compound reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate.

Transmetalation: An organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex (the tritriomethyl group and the group from the transmetalation reagent) couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst.

The use of isotopically labeled methyl iodide, such as [¹¹C]methyl iodide, in palladium-mediated cross-couplings is a well-established technique for synthesizing radiotracers for Positron Emission Tomography (PET). nih.govresearchgate.netnih.gov This precedent highlights the utility and effectiveness of using this compound in similar transformations to produce tritium-labeled compounds for research in fields like drug metabolism and mechanistic studies. epa.gov

Quantitative Analysis of Isotopic Effects in Reactions with this compound

The substitution of hydrogen with its heavier isotope, tritium, leads to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises primarily from the difference in zero-point vibrational energy (ZPE) between C-H and C-T bonds; the C-T bond is stronger and has a lower ZPE, thus requiring more energy to be broken. wikipedia.org The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kT).

Primary Kinetic Isotope Effects (KIEs) in Carbon-Tritium Bond Scission

A primary KIE is observed when the bond to the isotopic atom is broken or formed in the rate-determining step of a reaction. libretexts.orggoogle.com For reactions involving the cleavage of a carbon-tritium bond, a significant primary KIE (kH/kT > 1) is expected. osti.gov The magnitude of this effect provides insight into the transition state of the reaction.

The theoretical maximum KIE can be estimated from the ZPE differences of the bonds being broken. Due to the greater mass difference, the KIE for tritium is substantially larger than for deuterium (B1214612). The relationship is often approximated by the Swain-Schaad equation:

kH/kT = (kH/kD)1.44

Given that primary deuterium KIEs (kH/kD) are typically in the range of 6-8 for C-H bond cleavage, the corresponding tritium KIEs (kH/kT) can be exceptionally large, potentially exceeding 20. libretexts.org Such large values are a clear indicator that C-T bond scission is the rate-limiting step and can also provide evidence for quantum tunneling phenomena. nih.gov

| Isotopic Pair | Reduced Mass Ratio (μH/μX) | Typical Wavenumber (cm-1) | Approximate Zero-Point Energy Difference (kcal/mol) | Theoretical Max. KIE (kH/kX) |

|---|---|---|---|---|

| C-H / C-D | ~1.8 | ~2900 (C-H) / ~2100 (C-D) | ~1.15 | ~7-8 |

| C-H / C-T | ~2.6 | ~2900 (C-H) / ~1700 (C-T) | ~1.5-1.7 | ~15-30 |

Secondary Kinetic Isotope Effects Influenced by Remote Tritium Substitution

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgacs.orgias.ac.in These effects are generally much smaller than primary KIEs but provide crucial information about changes in the geometry and hybridization of the reaction center during the transition state.

In the case of Sₙ2 reactions of this compound, the tritium atoms are attached to the carbon undergoing substitution (the α-carbon). This leads to an α-secondary KIE. The effect arises from the change in hybridization of the carbon atom from sp³ in the reactant to a more constrained, sp²-like geometry in the trigonal bipyramidal transition state. utdallas.edu

Ground State (sp³): The C-T bonds have certain bending and stretching vibrational frequencies.

Transition State (sp²-like): The transition state is more sterically crowded. This increases the energy of the out-of-plane bending vibrations. This increase in vibrational energy is more pronounced for the lighter C-H bonds than for the heavier C-T bonds.

This differential change in vibrational energy between the ground state and transition state for the different isotopologues results in a change in the activation energy. For Sₙ2 reactions, this typically leads to an inverse or near-unity SKIE (kH/kT ≤ 1), as the transition state is considered "tighter" than the ground state with respect to the α-hydrogens (or tritiums). wikipedia.orgresearchgate.net In contrast, Sₙ1 reactions, which proceed through a planar sp² carbocation, typically show a normal SKIE (kH/kT > 1, often around 1.1-1.2 per deuterium), making the α-SKIE a useful tool for distinguishing between Sₙ1 and Sₙ2 mechanisms. princeton.educdnsciencepub.com

| KIE Type | Isotopic Substitution Site | Origin of Effect | Typical Magnitude (kH/kD) | Mechanistic Insight |

|---|---|---|---|---|

| Primary | At the site of bond cleavage/formation | Difference in zero-point energy of the bond being broken | 2 - 8 (can be >10 for tunneling) | Indicates bond to isotope is broken in the rate-determining step. |

| Secondary (α) | On the carbon atom undergoing reaction (e.g., SN2) | Change in vibrational frequencies due to hybridization change (sp³ → sp²) | 0.8 - 1.2 (Inverse for SN2, Normal for SN1) | Provides information about the structure of the transition state. |

Theoretical Frameworks for Predicting and Interpreting KIEs in Tritiated Systems

The kinetic isotope effect (KIE) is the alteration in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org The theoretical foundation for understanding and predicting KIEs, particularly in tritiated systems, is rooted in quantum mechanics and transition state theory. The KIE is formally expressed as the ratio of the rate constant for the reaction with the light isotopologue (k_L) to that of the heavy isotopologue (k_H). wikipedia.org

The primary origin of the KIE lies in the differences in zero-point vibrational energy (ZPVE) between bonds to different isotopes. A bond to a heavier isotope, such as tritium, has a lower vibrational frequency and consequently a lower ZPVE than the corresponding bond to a lighter isotope like protium. For a reaction involving the cleavage of this bond, more energy is required to break the bond to the heavier isotope, resulting in a slower reaction rate. This "normal" KIE (k_H/k_T < 1) is most pronounced when the bond is broken or formed in the rate-determining step of the reaction.

Several theoretical frameworks are employed to predict and interpret these effects:

Transition State Theory (TST): TST provides a semi-classical model for calculating KIEs. It assumes that the KIE is primarily determined by the isotopic changes in the vibrational frequencies of the reactant's ground state and the transition state. The magnitude of the KIE is sensitive to the structure of the transition state; a "reactant-like" transition state will exhibit a smaller KIE than a "product-like" or symmetrical transition state.

Quantum Mechanical Tunneling: For reactions involving the transfer of hydrogen isotopes, quantum mechanical tunneling can be a significant factor. Because of its wave-like nature, the hydrogen nucleus can penetrate through the activation barrier rather than going over it. This effect is more pronounced for lighter isotopes. While tunneling increases the rate for all isotopes, the increase is largest for protium, smaller for deuterium, and smallest for tritium. This can lead to exceptionally large KIEs that cannot be explained by ZPVE differences alone.

Swain-Schaad Relationship: This is an important rule that connects the primary KIEs for deuterium and tritium. It predicts that the ratio of the logarithms of the protium/tritium KIE and the protium/deuterium KIE is approximately constant:

(ln(k_H/k_T)) / (ln(k_H/k_D)) ≈ 1.44

This relationship arises from the mass differences between the isotopes and provides a powerful tool for mechanistic analysis. Deviations from this relationship can indicate significant contributions from tunneling or complex, multi-step reaction mechanisms. nih.gov The Northrop method, which involves measuring KIEs for all three hydrogen isotopes, relies on this relationship to dissect observed KIEs and determine the intrinsic KIE for a specific chemical step. nih.gov

Computational Chemistry: Modern computational methods, such as Density Functional Theory (DFT), are routinely used to predict KIEs with a high degree of accuracy. wikipedia.org These calculations can model the potential energy surface of a reaction, locate the transition state structure, and compute the vibrational frequencies for different isotopologues. This allows for the direct calculation of ZPVEs and the prediction of KIEs, providing detailed insight into the reaction mechanism.

The magnitude of the isotope effect generally increases with the number of tritium atoms incorporated into the molecule. mdpi.com Two key factors influencing the KIE are the hybridization state of the carbon atom involved in the bond cleavage and the nature of the enzyme or catalyst, if present. mdpi.com

Reaction Kinetics and Rate Constant Determination for Tritiated Substrates

Determining the reaction kinetics and rate constants for tritiated substrates like this compound requires specialized experimental techniques due to the radioactive nature of tritium. scispace.com The general approach involves measuring the rate of disappearance of the reactant or the rate of appearance of the product over time.

Experimental Methods:

The measurement of tritium, a low-energy beta emitter, is typically accomplished using liquid scintillation counting (LSC). bundesumweltministerium.de In this method, the tritiated sample is mixed with a scintillation cocktail. The beta particles emitted by tritium excite the scintillator molecules, which then emit photons of light. A photomultiplier tube detects these photons, and the resulting signal is proportional to the amount of tritium present. bundesumweltministerium.de

To determine reaction rates, aliquots are taken from the reaction mixture at various time points. The reaction in the aliquot is quenched, and the tritiated reactant is separated from the tritiated product(s), often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The radioactivity of the isolated reactant or product fraction is then quantified by LSC. Plotting the concentration (or radioactivity) versus time allows for the determination of the reaction rate.

Determining Rate Constants and KIEs:

Rate constants can be determined through several methods:

Independent Rate Measurements: The rate constants for the tritiated substrate (k_T) and the non-tritiated substrate (k_H) are measured in separate, parallel experiments under identical conditions. wikipedia.org The KIE is then calculated as the ratio of these independently determined rate constants (KIE = k_H/k_T). However, ensuring identical conditions across experiments can be challenging and can limit the precision of the measured KIE. wikipedia.org

Competitive Methods: A more precise method involves a competition experiment where a mixture of the tritiated and non-tritiated substrates reacts simultaneously. nih.gov The relative amounts of the isotopic reactants and products are measured at a specific reaction conversion. This method is particularly advantageous for tritium KIEs, as it often avoids the need for carrier-free tritiated substrates (which have very high specific radioactivity). nih.gov The KIE can be calculated from the isotopic ratios of the starting material and the product.

The calculation of rate constants from steady-state kinetics can sometimes yield a set of possible solutions rather than a unique one, even when using isotopically labeled substrates. nih.govnih.gov Therefore, careful experimental design and multiple measurement approaches are often necessary to accurately constrain the values of the rate constants. nih.govnih.gov

The table below illustrates a hypothetical set of data for determining a rate constant.

| Time (minutes) | [this compound] (µM) | ln([this compound]) |

| 0 | 100.0 | 4.605 |

| 10 | 81.9 | 4.405 |

| 20 | 67.0 | 4.205 |

| 30 | 54.9 | 4.005 |

| 40 | 44.9 | 3.804 |

| 50 | 36.8 | 3.604 |

| 60 | 30.1 | 3.404 |

A plot of ln([this compound]) vs. Time would yield a straight line with a slope equal to -k, where k is the first-order rate constant.

Mechanistic Divergences Induced by Isotopic Perturbation in Methane (B114726) Derivatives

Substituting protium with a heavier isotope like tritium in methane derivatives can do more than just slow down a reaction; it can sometimes lead to a divergence in the reaction mechanism itself. This occurs when the isotopic substitution affects the relative rates of competing reaction pathways. If a molecule has two or more possible reaction channels, a large KIE on one pathway but not the other can cause the reaction to favor the alternative, previously minor, pathway.

Kinetic isotope effects provide crucial evidence for C-H bond breaking in the rate-determining step of a reaction. nih.gov For instance, studies on the oxidation of deuterated methane homologs have shown that the rate constants decrease monotonically as the number of deuterium atoms increases. nih.gov This suggests that a large primary isotope effect is dominant and that C-H bond cleavage is integral to the reaction mechanism.

The table below presents experimental data on the kinetic isotope effects observed in the reaction of deuterated methane isotopologues with chlorine radicals, illustrating the significant impact of isotopic substitution on reaction rates.

| Isotopologue | Relative Reaction Rate (k_iso / k_CH4) |

| ¹²CH₄ | 1.00 (Reference) |

| ¹²CH₃D | 0.78 |

| ¹²CH₂D₂ | 0.61 |

| ¹²CHD₃ | 0.46 |

| ¹²CD₄ | 0.32 |

Data adapted from studies on the reaction of methane with Cl atoms, demonstrating the decrease in reaction rate with increased deuteration. A similar, but more pronounced, trend is expected for tritiated analogs. researchgate.net

A mechanistic divergence can be illustrated by considering a hypothetical reaction of this compound that can proceed via two competing pathways:

Pathway A: C-T bond cleavage (e.g., nucleophilic substitution or elimination), which is expected to have a large primary KIE.

Pathway B: A reaction not involving C-T bond cleavage (e.g., complexation at the iodine atom), which would have a small or negligible KIE.

In the protium-containing analog (iodomethane), Pathway A might be the dominant route. However, in this compound, the rate of Pathway A will be significantly reduced due to the large KIE. The rate of Pathway B, being isotopically insensitive, remains largely unchanged. This differential slowing of Pathway A could make Pathway B the new dominant reaction channel, leading to a different set of products and a fundamental change in the observed reaction mechanism.

Such isotopic perturbations are powerful tools for mechanistic elucidation. For example, differences in KIE values determined by directly observing a reactive intermediate versus those determined by analyzing the final product ratios can suggest a more complex mechanism than initially proposed, potentially involving steps like reversible hydrogen-atom abstraction. nih.gov Therefore, studying the reactivity of heavily labeled compounds like this compound can uncover subtle mechanistic details and reveal competing pathways that are not apparent when studying the parent, non-labeled compound. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Iodo Tritritio Methane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tritium (B154650) Detection and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the analysis of tritiated compounds. nih.gov The tritium nucleus (³H) is NMR-active with a spin of ½, similar to a proton (¹H), which allows for straightforward spectral interpretation. huji.ac.il Notably, tritium exhibits a higher gyromagnetic ratio and thus a higher NMR sensitivity than protons, making it an excellent nucleus for NMR studies. energy.gov

High-resolution ³H NMR spectroscopy is a primary tool for the characterization of iodo(tritritio)methane. It provides unambiguous information about the location and number of tritium atoms within a molecule. nih.gov For this compound, a single sharp signal is expected in the ³H NMR spectrum, confirming the presence of the -CT₃ group. The chemical shift of this signal, analogous to the methyl protons in iodomethane (B122720), provides structural confirmation.

The purity of this compound can be quantitatively assessed by integrating the ³H NMR signal relative to an internal standard of known concentration and tritium content. wiley.com This method allows for the determination of radiochemical purity, which is crucial for ensuring the reliability of studies utilizing this compound. scispace.com Any signals corresponding to tritiated impurities can be identified and quantified.

Table 1: Illustrative ³H NMR Data for this compound

| Parameter | Value | Significance |

| Chemical Shift (δ) | ~2.1 ppm | Confirms the chemical environment of the tritium atoms, analogous to the protons in iodomethane. |

| Multiplicity | Singlet | Indicates that all three tritium atoms are chemically and magnetically equivalent. |

| Integration | Proportional to the number of tritium atoms | Allows for quantitative assessment of purity and concentration when compared to a standard. |

While one-dimensional ³H NMR is highly informative, multi-nuclear and multi-dimensional NMR experiments can provide deeper structural insights, especially for derivatives of this compound. unt.edu These experiments establish correlations between different nuclei within the molecule, aiding in complete structural elucidation.

¹H-³H Heteronuclear Correlation Spectroscopy (HETCOR or HSQC): This experiment would be invaluable for derivatives of this compound that also contain protons. It establishes correlations between directly bonded protons and tritium atoms, or through-bond correlations over two or three bonds (HMBC).

¹³C-³H Heteronuclear Correlation Spectroscopy: This experiment correlates tritium atoms with neighboring carbon atoms. For this compound, a correlation between the tritium signal and the carbon signal of the methyl group would be expected, providing definitive structural assignment.

COSY (Correlation Spectroscopy): In more complex derivatives, a ³H-³H COSY experiment could reveal through-bond couplings between different tritium nuclei, if they are no longer chemically equivalent. umn.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of nuclei. For derivatives of this compound, ³H NOESY can help determine the spatial arrangement of the tritiated methyl group relative to other parts of the molecule. umn.edu

These advanced NMR techniques, while less commonly applied to highly radioactive compounds due to safety and handling considerations, offer a comprehensive toolkit for the detailed structural analysis of this compound and its reaction products. unt.edu

Mass Spectrometry for Isotopic Composition and Purity Assessment

Mass spectrometry is an indispensable technique for determining the molecular weight and isotopic composition of this compound. It provides precise information on the extent of tritium incorporation and the presence of any isotopic or chemical impurities.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. azolifesciences.com This allows for the differentiation of molecules with very similar nominal masses. For this compound, HRMS can unequivocally determine its elemental composition by providing a highly accurate mass measurement. thermofisher.com

The isotopic distribution pattern observed in the mass spectrum is particularly informative. For this compound, the molecular ion peak will be observed at a specific m/z value corresponding to the sum of the exact masses of one carbon atom, three tritium atoms, and one iodine atom. The presence of partially tritiated species (e.g., CHDT₂I, CH₂TI) or non-tritiated iodomethane (CH₃I) can be readily identified and quantified based on their distinct m/z values.

Table 2: Theoretical Exact Masses of this compound Isotopologues

| Isotopologue | Chemical Formula | Exact Mass (Da) |

| This compound | CT₃I | 144.942 |

| Iodo(ditritio)methane | CHT₂I | 143.936 |

| Iodo(tritio)methane | CH₂TI | 142.930 |

| Iodomethane | CH₃I | 141.924 |

Note: Exact masses are calculated using the most abundant isotopes: ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ³H = 3.016049 Da, ¹²⁷I = 126.904473 Da.

For highly sensitive and quantitative determination of tritium content, isotope ratio mass spectrometry (IRMS) is employed. A specialized form of IRMS, accelerator mass spectrometry (AMS), offers exceptional sensitivity for measuring tritium at very low levels. nih.gov AMS directly counts the individual atoms of an isotope, providing a much higher measurement efficiency compared to decay counting methods. nih.gov

In a typical AMS analysis of a tritiated organic compound, the sample is first combusted to produce water and carbon dioxide. The resulting tritiated water is then reduced to hydrogen gas, which is subsequently reacted with titanium to form titanium hydride. nih.govresearchgate.net The ³H/¹H ratio of the titanium hydride is then measured by AMS. nih.govresearchgate.net This technique can quantify tritium with detection limits in the attomole range. nih.gov

Another sensitive method is ³He in-growth mass spectrometry. This technique involves degassing a sample to remove any existing helium-3 (B1234947) and then storing it for a period to allow for the accumulation of ³He from the radioactive decay of tritium. rsc.org The amount of ³He measured by mass spectrometry is directly proportional to the initial tritium content. rsc.org

Chromatographic Separations of Tritiated Compounds

Chromatographic techniques are essential for the purification of this compound and for the analysis of its chemical and radiochemical purity. Gas chromatography (GC) is particularly well-suited for the separation of volatile compounds like this compound. frontiersin.org

The separation of tritiated compounds from their non-tritiated or partially tritiated counterparts can be challenging due to their similar chemical properties. However, subtle differences in physical properties arising from the mass difference between hydrogen and tritium can be exploited for separation. nih.gov For instance, tritiated compounds often have slightly shorter retention times in reversed-phase high-performance liquid chromatography. nih.gov

In the context of this compound, a gas chromatograph equipped with a suitable column (e.g., a non-polar or weakly polar stationary phase) can be used to separate it from impurities. frontiersin.orgjma.go.jp The effluent from the GC column can be directed to a mass spectrometer (GC-MS) for identification of the separated components or to a radioactivity detector for quantification of the tritiated species.

Specialized GC columns and conditions have been developed for the separation of hydrogen isotopes and their substituted methanes. tandfonline.com These methods can be adapted for the high-resolution separation of CT₃I from other isotopologues and volatile impurities.

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is a cornerstone technique for the purification and analysis of tritiated compounds like this compound. nih.govnebiogroup.com This method allows for the separation of the labeled compound from non-labeled precursors, byproducts, and radiochemical impurities. nebiogroup.com The separation is based on the compound's interaction with the stationary and mobile phases, while the radiometric detector provides sensitive and specific quantification of the tritium content in the eluent.

Research Findings: The chromatographic behavior of tritiated compounds can sometimes differ slightly from their non-tritiated counterparts due to the isotopic effect. mdpi.com For this compound, a reversed-phase HPLC system is typically employed. The eluent from the HPLC column is passed through a flow cell packed with a solid scintillator or mixed continuously with a liquid scintillation cocktail. uochb.cz The beta particles emitted by the tritium interact with the scintillator, producing photons that are detected by a photomultiplier tube. mdpi.com This generates a radiochromatogram where the peak's retention time confirms the identity of the compound (by comparison with a standard) and the peak's area corresponds to the amount of radioactivity. nebiogroup.com This technique is powerful because it requires minimal sample clean-up and allows for direct, online quantification of all tritiated species. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow for good separation. |

| UV Detector | 254 nm | To detect the non-radioactive iodomethane backbone. |

| Radiometric Detector | Flow cell with solid scintillator (e.g., yttrium silicate) | High-sensitivity detection of beta emissions from tritium. nih.gov |

| Scintillation Cocktail | (If using liquid scintillation) | Mixed post-column to enable light emission. uochb.cz |

Gas Chromatography (GC) for Volatile Tritiated Compounds

Given the volatility of this compound, Gas Chromatography (GC) is an exceptionally suitable method for its analysis and separation from other volatile components. researchgate.netnih.gov GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. When coupled with a suitable detector, it can provide high-resolution separation and quantification.

Research Findings: For the analysis of volatile tritiated compounds, the effluent from the GC column can be directed to a mass spectrometer (GC-MS) to confirm the molecular weight and structure of the analyte. To specifically measure radioactivity, the effluent can be passed through a gas-flow proportional counter or a thermal conductivity detector (TCD), although the latter is less sensitive. Thermal desorption from an adsorbent trap can be used as a solvent-free method to introduce the sample into the GC system. mdpi.com The separation of this compound from its partially tritiated (CHT₂I, CH₂TI) and non-tritiated (CH₃I) analogues is feasible due to the slight differences in their physical properties, which can affect their retention times.

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Argon | Inert mobile phase to carry the sample through the column. |

| Injector Temperature | 200 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., 40 °C to 150 °C) | Separates compounds based on boiling point differences. |

| Detector | Mass Spectrometer (MS) or Gas Proportional Counter | MS for structural identification; Proportional counter for radioactivity. |

Vibrational Spectroscopy (FTIR, Raman) for Structural Confirmation and Isotopic Shifts

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure by probing the vibrational modes of chemical bonds. libretexts.org These techniques are invaluable for confirming the successful incorporation of tritium into the methyl group of this compound through the observation of isotopic shifts. researchgate.net

Research Findings: The vibrational frequency of a bond is dependent on the masses of the atoms involved. libretexts.org When a lighter hydrogen atom (¹H) is replaced by a heavier tritium atom (³H), the reduced mass of the C-T bond is significantly different from the C-H bond. This mass difference causes a predictable shift to lower frequencies (a red shift) for the stretching and bending modes involving the tritium atom. For example, the symmetric C-H stretching vibration in iodomethane (CH₃I) appears at a different frequency than the C-T stretch in this compound (CT₃I). Raman spectroscopy is particularly well-suited for monitoring all hydrogen isotopologues, including tritiated species, and has been used effectively in the analysis of tritium-substituted methanes. researchgate.netarxiv.org The selective isotopic labeling allows for the unambiguous assignment of vibrational bands. redalyc.org

| Vibrational Mode | Iodomethane (CH₃I) Wavenumber (cm⁻¹) | This compound (CT₃I) Approx. Wavenumber (cm⁻¹) | Effect of Tritiation |

| Symmetric C-H/C-T Stretch (ν₁) | ~2970 | ~1650 - 1900 arxiv.org | Significant shift to lower frequency. |

| Asymmetric C-H/C-T Stretch (ν₄) | ~3060 | Lower frequency | Shift due to increased reduced mass. |

| CH₃/CT₃ Deformation (Umbrella) (ν₃) | ~1250 | Lower frequency | Shift due to increased reduced mass. |

Radiometric Detection Methods and Quantification of Tritium Activity in Labeled Compounds

Accurate quantification of the amount of tritium in a sample of this compound is critical. This is achieved using radiometric detection methods that measure the beta decay of tritium. The key parameters in radionuclide chemistry are activity, measured in Becquerels (Bq) or Curies (Ci), and specific activity (SA), which is the activity per molar unit. mdpi.com

Research Findings: The most common and effective method for quantifying tritium is Liquid Scintillation Counting (LSC) . mdpi.com Tritium emits low-energy beta particles (average 5.7 keV) that cannot penetrate the walls of a standard detector. In LSC, a sample of the tritiated compound is dissolved in a "cocktail" containing an aromatic solvent and a scintillator (fluor). The energy from the beta particles excites the solvent, which in turn transfers that energy to the scintillator. The scintillator then emits photons of light, which are detected by photomultiplier tubes in the LSC instrument. mdpi.com The measured counts per minute (CPM) are converted to disintegrations per minute (DPM), and thus to activity (Bq), by correcting for counting efficiency. Efficiency can be affected by "quenching" (anything that interferes with the light production or detection), which is typically corrected for using an external standard or the channel ratio method.

Other methods include gas-flow proportional counting , which can be used for non-volatile solids plated on planchets or for gaseous samples like those from a GC. nih.gov

| Detection Method | Principle | Typical Use Case for CT₃I | Key Advantages |

| Liquid Scintillation Counting (LSC) | Beta particles excite a scintillator cocktail, producing detectable light. mdpi.com | Quantification of purified CT₃I in solution. | High sensitivity for low-energy beta emitters like tritium. |

| Gas-Flow Proportional Counting | Beta particles ionize a gas, and the resulting electrons are collected, creating a current pulse. nih.gov | Analysis of GC effluent; assay of non-volatile derivatives on planchets. | Suitable for routine analysis of plated or gaseous samples. nih.gov |

| HPLC with Flow Scintillation | Eluent is mixed with a scintillator or passes through a solid scintillator cell post-column. nih.govuochb.cz | Online quantification during HPLC purification. | Provides real-time activity profile of the separation. nih.gov |

Computational and Theoretical Investigations of Iodo Tritritio Methane

Quantum Chemical Characterization of Iodo(tritritio)methane Molecular Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic and geometric structure of molecules. researchgate.net

The substitution of protium (B1232500) (¹H) with tritium (B154650) (³H) has a negligible effect on the electronic structure of a molecule under the Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the motion of the nuclei. Therefore, the electronic properties of this compound are expected to be nearly identical to those of its protium counterpart, iodomethane (B122720) (CH₃I).

Electronic structure calculations for halomethanes typically focus on determining properties such as molecular orbital energies, electron density distribution, dipole moments, and the nature of the carbon-halogen bond. amanote.com For this compound, these calculations would confirm the covalent nature of the C-T and C-I bonds, with significant polarization of the C-I bond due to the higher electronegativity of iodine. The highest occupied molecular orbital (HOMO) would be localized on the iodine atom, specifically the lone pair p-orbitals, while the lowest unoccupied molecular orbital (LUMO) would be the σ* antibonding orbital of the C-I bond. This electronic configuration is crucial in determining the molecule's reactivity, particularly in nucleophilic substitution reactions.

| Property | Calculated Value for Iodomethane (CH₃I) | Expected Value for this compound (CT₃I) |

| C-I Bond Length | ~2.14 Å | ~2.14 Å |

| C-H/C-T Bond Length | ~1.09 Å | ~1.09 Å |

| Dipole Moment | ~1.65 D | ~1.65 D |

| HOMO Energy | ~-9.5 eV | ~-9.5 eV |

| LUMO Energy | ~1.5 eV | ~1.5 eV |

Note: These are representative values from typical quantum chemical calculations; actual values may vary with the level of theory and basis set used.

While the electronic structure is largely unaffected by isotopic substitution, the vibrational properties of a molecule are highly sensitive to atomic mass. Vibrational frequencies are dependent on the reduced mass of the vibrating atoms; replacing the lighter protium with the heavier tritium atom leads to a significant decrease in the frequency of vibrational modes involving the C-T bonds. wikipedia.org

Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of this compound. The most pronounced isotopic shifts are observed for modes dominated by the motion of the hydrogen isotopes. huji.ac.il For instance, the C-T stretching and bending frequencies in CT₃I will be substantially lower than the corresponding C-H frequencies in CH₃I. This shift is proportional to the square root of the ratio of the reduced masses of the bonds. wikipedia.org

These calculated shifts are critical for identifying tritiated species in experimental spectra, such as those obtained from Raman spectroscopy in tritium processing facilities. tandfonline.com

| Vibrational Mode | CH₃I Frequency (cm⁻¹) | Predicted CT₃I Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| Symmetric C-H/C-T Stretch | 2970 | ~1715 | ~1255 |

| Asymmetric C-H/C-T Stretch | 3060 | ~1767 | ~1293 |

| Symmetric C-H/C-T Bend (Scissoring) | 1252 | ~723 | ~529 |

| Asymmetric C-H/C-T Bend (Rocking) | 882 | ~509 | ~373 |

| C-I Stretch | 533 | ~530 | ~3 |

Note: Predicted frequencies for CT₃I are estimated based on the reduced mass ratio and may differ from fully computed values.

Theoretical Modeling of Reaction Mechanisms and Transition States Involving this compound

Theoretical modeling is a key tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov For reactions involving this compound, such as nucleophilic substitution (Sₙ2) or radical abstraction, theoretical models provide insights into the reaction barriers and the geometry of the transition state. nih.gov

For example, in an Sₙ2 reaction with a nucleophile (Nu⁻): Nu⁻ + CT₃I → [Nu···CT₃···I]⁻ → Nu-CT₃ + I⁻

Quantum chemical calculations can determine the energy of the transition state ([Nu···CT₃···I]⁻) relative to the reactants. This energy barrier is the primary determinant of the reaction rate. Because the electronic structure is unchanged, the potential energy surface for the reaction of CT₃I is nearly identical to that of CH₃I. However, the dynamics of traversing this surface are altered, leading to kinetic isotope effects.

Computational Prediction of Kinetic Isotope Effects for Tritium-Containing Systems

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The KIE is a powerful probe of reaction mechanisms. The primary KIE occurs when a bond to the isotopic atom is broken or formed in the rate-determining step.

Computationally, the KIE can be predicted using transition state theory. The effect arises primarily from the difference in zero-point vibrational energies (ZPVE) between the isotopic reactants and transition states. faccts.de The ZPVE of a C-T bond is lower than that of a C-H bond.

Normal KIE (kH/kT > 1): If the C-T bond is substantially weakened or broken in the transition state, the difference in ZPVE between the C-H and C-T bonds is reduced, leading to a lower activation energy for the C-H reaction. This results in the protium-containing compound reacting faster than the tritium-containing one.

Inverse KIE (kH/kT < 1): If the bonding to the isotopic atom becomes stiffer in the transition state, the ZPVE difference increases, leading to a faster reaction for the heavier isotope.

Tritium KIEs (kH/kT) can be exceptionally large due to the significant mass ratio between tritium and protium. osti.gov Computational models can predict these effects with high accuracy, providing a crucial link between theoretical mechanisms and experimental observations. acs.org For a hypothetical hydrogen abstraction reaction, the predicted KIE can validate the proposed transition state structure. youtube.com

Molecular Dynamics Simulations of Tritium-Containing Reaction Systems

While quantum chemical calculations investigate static points on a potential energy surface, molecular dynamics (MD) simulations model the time evolution of a molecular system. osti.gov By solving Newton's equations of motion for all atoms, MD can simulate the behavior of molecules in condensed phases, such as solutions or at interfaces.

For a system containing this compound, MD simulations could be used to study:

Solvation structure: How solvent molecules arrange around the CT₃I solute.

Diffusion: The rate at which CT₃I moves through a medium. mdpi.com

Reaction dynamics: Simulating the trajectory of a reaction, offering a more detailed view than static transition state theory.

A key challenge in MD is the need for an accurate force field that describes the potential energy of the system as a function of atomic positions. While general-purpose force fields exist, they may not be adequately parameterized for tritiated species, especially for simulating reactive events.

Development of Force Fields for Tritiated Organic Molecules

A force field is a set of potential energy functions and associated parameters used in molecular dynamics simulations. j-octa.com The accuracy of an MD simulation is fundamentally limited by the quality of its force field. ethz.chnih.gov Standard force fields for organic molecules are generally parameterized for the most common isotopes.

Developing a force field specifically for a tritiated molecule like this compound requires careful consideration of the isotopic effects. The process typically involves:

Functional Form: Choosing the mathematical form of the potential energy terms (e.g., for bond stretching, angle bending, torsional rotation, and non-bonded interactions).

Parameterization: Adjusting the parameters of these functions to reproduce experimental data or, more commonly, high-level quantum chemical calculations. nih.govugent.be

For a tritiated molecule, the non-bonded parameters (Lennard-Jones and electrostatic) would likely remain unchanged from the protiated analogue. However, the parameters for bonded terms, particularly bond stretching and angle bending involving the tritium atoms, must be refitted to accurately reproduce the vibrational frequencies predicted by quantum chemistry. This ensures that the dynamics of the molecule, including the partitioning of energy between vibrational modes, are correctly simulated.

Strategic Applications of Iodo Tritritio Methane in Radiochemical Synthesis and Research

Methylation Reactions for Tritium (B154650) Labeling in Organic Synthesis

The introduction of a tritiated methyl group ([³H]CH₃) is a widely employed strategy for radiolabeling organic molecules. Iodo(tritritio)methane is a key reagent in these reactions due to its commercial availability and the straightforward nature of the methylation chemistry involved. The high specific activity of tritium makes it an ideal isotope for studies requiring high sensitivity, such as receptor binding assays and metabolic profiling. mdpi.com

Carbon-Methylation with this compound

Carbon-methylation involves the formation of a carbon-carbon bond by reacting a carbanion or other nucleophilic carbon species with this compound. This method is particularly valuable for creating metabolically stable radiolabeled compounds, as C-[³H] bonds are generally resistant to cleavage in biological systems.

Detailed Research Findings:

While direct C-methylation with this compound is a fundamental transformation in organic synthesis, specific documented examples in the context of complex radiolabeling are often proprietary. However, the principle is well-established. For instance, the methylation of a stabilized carbanion, such as that derived from a malonic ester or a β-keto ester, with this compound would yield a C-tritiated product. The reaction of organometallic reagents, such as Grignard or organolithium compounds, with this compound also represents a viable, though less common, route for introducing a tritiated methyl group onto a carbon framework.

| Precursor Type | Reagent | Product Type | Significance |

| Malonic Ester Enolate | This compound | C-methylated malonic ester | Introduces a stable tritium label for metabolic studies. |

| β-Keto Ester Enolate | This compound | C-methylated β-keto ester | Creates a precursor for more complex tritiated molecules. |

| Organometallic Reagent | This compound | C-methylated organic compound | Offers a direct route for C-methylation, though substrate compatibility can be a limitation. |

Nitrogen-Methylation and Oxygen-Methylation in Specific Research Contexts

N-methylation and O-methylation are more common applications of this compound in radiolabeling. These reactions involve the alkylation of amines and alcohols (or phenols), respectively.

Nitrogen-Methylation:

N-methylation with this compound is a crucial technique for labeling a vast number of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs, many of which contain amine functionalities. The resulting N-tritiomethylated compounds are invaluable tools for studying the interactions of these molecules with their biological targets. For example, the N-methylation of primary and secondary amines is a key step in the synthesis of many radiolabeled pharmaceuticals. nih.gov

Oxygen-Methylation:

O-methylation is frequently used to label phenols and, to a lesser extent, alcohols. juniperpublishers.com This reaction is particularly useful for labeling natural products and synthetic compounds that possess hydroxyl groups. The resulting O-tritiomethyl ethers can serve as important probes in various biological investigations.

Detailed Research Findings:

A notable application of N-methylation with tritiated methyl iodide is in the synthesis of radiolabeled ligands for positron emission tomography (PET), a field closely related to tritium labeling in its aims. While PET uses positron-emitting isotopes like carbon-11, the underlying synthetic principles are often analogous. For instance, the N-methylation of precursor amines is a standard method for producing PET tracers.

| Functional Group | Reagent | Product | Research Context |

| Primary/Secondary Amine | This compound | N-Tritiomethylated Amine | Synthesis of radiolabeled neurotransmitters, drugs for receptor binding studies. |

| Phenol | This compound | O-Tritiomethylated Phenol | Labeling of natural products and synthetic compounds for metabolic studies. |

| Alcohol | This compound | O-Tritiomethylated Alcohol | Preparation of tritiated tracers for various biochemical assays. |

Tritium Labeling of Biologically Active Molecules for Research Probes

The high specific activity achievable with tritium labeling makes this compound a preferred reagent for the synthesis of high-affinity radioligands and other molecular probes. mdpi.com These tools are essential for elucidating the mechanisms of action of drugs, understanding physiological processes, and identifying new therapeutic targets.

Synthesis of Tritiated Ligands for Receptor Binding Studies

Receptor binding assays are a cornerstone of pharmacology, allowing for the characterization of the interaction between a ligand and its receptor. Tritiated ligands synthesized using this compound offer high sensitivity and specificity in these assays.

Detailed Research Findings:

A classic example is the synthesis of [³H]raclopride, a selective dopamine (B1211576) D2 receptor antagonist. Although the original synthesis may have used different tritiation methods, the principle of introducing a tritium label to achieve a high-affinity radioligand is central. In vitro binding studies with [³H]raclopride in rat striatal homogenates have shown a high affinity (KD = 1.2 nM) and a high density of binding sites (Bmax = 23.5 pmoles/g wet wt). nih.gov Such data is critical for understanding the pharmacology of the dopamine D2 receptor. The synthesis of such ligands often involves the methylation of a precursor molecule containing a suitable nucleophile (e.g., an amine or a phenol) with this compound in the final synthetic step.

| Radioligand | Precursor | Receptor Target | Significance in Research |

| [³H]Raclopride | Desmethyl-raclopride | Dopamine D2 Receptor | Characterization of D2 receptor pharmacology and screening of new antipsychotic drugs. nih.gov |

| [³H]-Opioid Peptides | Precursor Peptides | Opioid Receptors | Investigation of opioid receptor subtypes and development of new analgesics. arkat-usa.org |

| [³H]-Semaglutide | Precursor Molecule | GLP-1 Receptor | Studying the absorption, metabolism, and excretion of this antidiabetic drug. bachem.com |

Preparation of Tritiated Metabolites for Metabolic Pathway Elucidation in vitro

Understanding the metabolic fate of a drug candidate is a critical aspect of drug development. Tritium-labeled compounds are extensively used to trace the metabolic pathways of new chemical entities.

Detailed Research Findings:

By incubating a tritiated parent compound with liver microsomes or other metabolic systems in vitro, researchers can identify and quantify the resulting metabolites. For example, the metabolism of D-[³H]glucose in erythrocytes has been studied to understand the initial steps of glucose metabolism. nih.gov While this study did not use this compound directly, it illustrates the principle of using tritiated molecules to follow metabolic transformations. The use of this compound to label a drug candidate allows for the subsequent identification of its tritiated metabolites by techniques such as liquid chromatography coupled with radioactivity detection. This approach provides valuable information on the biotransformation of the drug, helping to identify potential drug-drug interactions and to understand its pharmacokinetic profile. openmedscience.com

| Labeled Compound | In Vitro System | Information Gained |

| Tritiated Drug Candidate | Liver Microsomes, Hepatocytes | Identification of major and minor metabolites, elucidation of metabolic pathways. scispace.com |

| [³H]Glucose | Erythrocytes | Understanding of glycolytic pathway and related metabolic fluxes. nih.gov |

| Tritiated Peptides | Rat Brain Membrane | Mapping of metabolic pathways of neuropeptides. arkat-usa.org |

Tritium Labeling of Peptides and Proteins for Biochemical Research Applications

The labeling of peptides and proteins with tritium is essential for studying their biological functions, including their roles as hormones, neurotransmitters, and enzymes. While direct methylation of peptides and proteins with this compound can be challenging due to the presence of multiple reactive sites, specific amino acid residues can be targeted.

Detailed Research Findings: